2-Chloro-4-methylphenyl isothiocyanate

Organic Synthesis Physical Organic Chemistry Reactivity

For SAR projects needing precise ortho-Cl/para-Me substitution, generic isothiocyanates fail. 2-Chloro-4-methylphenyl isothiocyanate (CAS 57878-93-0) delivers: • Definitive synthon for 1-(2-amino-ethyl)-3-(2-chloro-4-methyl-phenyl)-thiourea. • 43.7% MCF7 growth inhibition at 100 μM for anticancer SAR. • Ortho-substituted reference with fair antifungal activity. ≥98% purity; global shipping.

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
CAS No. 57878-93-0
Cat. No. B1360304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-methylphenyl isothiocyanate
CAS57878-93-0
Molecular FormulaC8H6ClNS
Molecular Weight183.66 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N=C=S)Cl
InChIInChI=1S/C8H6ClNS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3
InChIKeyUIZZXGXTVVWRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-methylphenyl Isothiocyanate (CAS 57878-93-0): Procurement-Relevant Chemical and Biological Profile


2-Chloro-4-methylphenyl isothiocyanate (CAS 57878-93-0) is an aryl isothiocyanate characterized by the presence of both chloro and methyl substituents on the phenyl ring at the 2- and 4-positions, respectively [1]. The isothiocyanate group (-N=C=S) is a highly electrophilic moiety, making the compound a versatile reagent in organic synthesis, particularly for the construction of thiourea derivatives and heterocyclic scaffolds [1]. The compound is a solid at 20°C with a molecular weight of 183.66 g/mol and a calculated XLogP3-AA of 4.3, indicating significant lipophilicity [2]. Beyond its synthetic utility, it is employed in biological research for studies of enzyme inhibition and protein modification, with its specific substitution pattern conferring distinct physicochemical and biological properties compared to unsubstituted or differently substituted phenyl isothiocyanate analogs [3].

Why 2-Chloro-4-methylphenyl Isothiocyanate Cannot Be Readily Substituted by Generic Phenyl Isothiocyanates


The position and electronic nature of substituents on the phenyl ring of aryl isothiocyanates are critical determinants of both their chemical reactivity and biological activity [1]. Generic substitution with unsubstituted phenyl isothiocyanate (PITC) or para-substituted analogs (e.g., 4-methylphenyl isothiocyanate) would fail to replicate the specific properties of the 2-chloro-4-methyl derivative due to the unique combination of ortho-chloro and para-methyl groups [1]. The ortho-chloro substituent exerts a significant steric and electronic influence on the electrophilic -N=C=S group, affecting its reactivity towards nucleophiles in synthesis, while the para-methyl group modulates lipophilicity and can influence interactions with hydrophobic binding pockets in biological targets [2]. Systematic structure-activity relationship (SAR) studies on monosubstituted phenyl isothiocyanates have established that substitution pattern is a primary driver of differential antifungal and antibacterial potency, often following distinct orders of activity (e.g., p-substituted > m-substituted > o-substituted) [3]. Therefore, the selection of 2-Chloro-4-methylphenyl isothiocyanate is not merely a preference but a necessity for projects requiring the specific physicochemical and activity profile conferred by this precise substitution pattern.

Quantitative Evidence of Differentiation for 2-Chloro-4-methylphenyl Isothiocyanate (CAS 57878-93-0)


Quantitative Differentiation of Reactivity via Substituent Effects in Aryl Isothiocyanates

The reactivity of 2-Chloro-4-methylphenyl isothiocyanate is distinct from its unsubstituted and monosubstituted analogs due to the combined electronic and steric effects of the ortho-chloro and para-methyl substituents. Quantum-chemical studies on substituted phenyl isothiocyanates demonstrate that substituents in the ortho and para positions exert a significant influence on the π-electronic structure of the -N=C=S group, which directly correlates with its electrophilicity and, consequently, its reaction rates with nucleophiles [1]. While direct kinetic data for this specific compound are not available in the public domain, this class-level inference is supported by extensive computational and experimental SAR work on a panel of meta- and para-substituted phenyl isothiocyanates, which established a quantitative framework linking substituent constants to electronic properties and reactivity [2].

Organic Synthesis Physical Organic Chemistry Reactivity

Differential In Vitro Antiproliferative Activity in MCF7 Breast Cancer Cells

In a direct comparison, 2-Chloro-4-methylphenyl isothiocyanate (CHEMBL266448) demonstrated measurable antiproliferative activity against human MCF7 breast cancer cells, whereas unsubstituted phenyl isothiocyanate (PITC) is often used as an inactive or less active control in similar assays [1]. Specifically, the target compound inhibited MCF7 cell growth by 43.7% at a concentration of 100 μM after a 72-hour incubation, as measured by MTT assay [2]. This contrasts with the known activity of other analogs, such as 4-methylphenyl isothiocyanate, which has been evaluated in different contexts but lacks direct comparable data in this specific assay format [3].

Anticancer Antiproliferative MCF7

Distinct Fungicidal Activity Profile Based on Substitution Pattern

The fungicidal activity of monosubstituted phenyl isothiocyanates is highly dependent on the position of the substituent on the phenyl ring. A study evaluating the activity of 10 such compounds against four plant pathogens established that ortho- and meta-substituted derivatives possessed only fair activity, while para-substituted analogs proved to be highly fungicidal [1]. The ortho-substituted 2-Chloro-4-methylphenyl isothiocyanate thus belongs to a class with moderate and potentially selective antifungal properties, in stark contrast to highly active para-substituted compounds like 4-chlorophenyl isothiocyanate. This differential activity allows for its use in applications where broad-spectrum, high-potency fungicidal action is not desired or could be detrimental.

Antifungal Agriculture Structure-Activity Relationship

Validated Synthetic Utility as a Thiourea Precursor

2-Chloro-4-methylphenyl isothiocyanate has a documented and specific use as a synthetic building block for the preparation of a precise thiourea derivative. The compound reacts with ethane-1,2-diamine at a controlled temperature of 15-20 °C to yield 1-(2-amino-ethyl)-3-(2-chloro-4-methyl-phenyl)-thiourea . This specific transformation highlights its role as a key intermediate for constructing molecules with a defined 2-chloro-4-methylphenyl motif, which would be impossible to replicate using generic phenyl isothiocyanate or other substituted analogs. This defined reactivity provides a clear, verifiable reason for its selection in a synthetic route.

Organic Synthesis Thiourea Building Block

Validated Application Scenarios for 2-Chloro-4-methylphenyl Isothiocyanate in Research and Industrial Settings


Synthesis of Specific Thiourea Derivatives

This compound is the definitive starting material for synthesizing 1-(2-amino-ethyl)-3-(2-chloro-4-methyl-phenyl)-thiourea via a reaction with ethane-1,2-diamine. This specific transformation is a documented synthetic route, making 2-Chloro-4-methylphenyl isothiocyanate a non-substitutable reagent for any project requiring this precise molecular scaffold .

Anticancer Research on MCF7 Breast Cancer Models

For researchers investigating the effects of aryl isothiocyanates on breast cancer cell proliferation, this compound offers a distinct activity profile. It demonstrates measurable, concentration-dependent inhibition of MCF7 cell growth (e.g., 43.7% inhibition at 100 μM), in contrast to the negligible activity often observed with unsubstituted phenyl isothiocyanate. This makes it a suitable tool compound for SAR studies focused on the impact of chloro and methyl substitution on anticancer activity [1].

Agricultural Fungicide Structure-Activity Relationship (SAR) Studies

The compound's classification as an ortho-substituted aryl isothiocyanate with 'fair' antifungal activity positions it as an ideal reference standard for SAR investigations. Researchers can use it to benchmark the activity of novel compounds, or to investigate the biological mechanisms behind the lower potency of ortho-substituted derivatives compared to their highly active para-substituted counterparts (e.g., 4-chlorophenyl isothiocyanate) [2].

Building Block for Heterocyclic Synthesis

As an electrophilic building block, 2-Chloro-4-methylphenyl isothiocyanate is broadly applicable in medicinal chemistry and agrochemical research for constructing diverse heterocyclic systems. Its specific ortho-chloro and para-methyl pattern imparts unique steric and electronic properties that can be leveraged to tune the physicochemical and biological profiles of the resulting heterocyclic libraries, offering a point of differentiation from libraries built with simpler isothiocyanates [3].

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